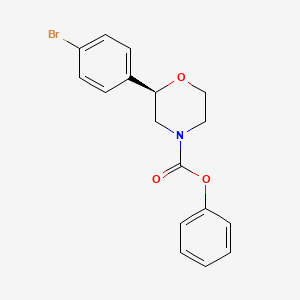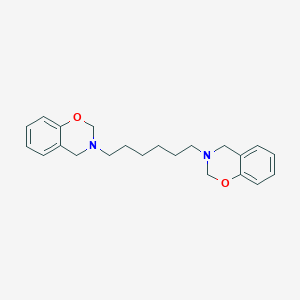![molecular formula C17H13NO6S B14200224 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid CAS No. 850079-25-3](/img/structure/B14200224.png)
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as hydroxyl, phenoxycarbonyl, amino, and sulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid typically involves multiple steps, starting from naphthalene derivatives. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce new functional groups onto the aromatic ring, leading to a variety of derivatives.
Applications De Recherche Scientifique
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is utilized in the production of advanced materials, including functionalized graphene and other nanomaterials.
Mécanisme D'action
The mechanism by which 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, in dye synthesis, it undergoes azo coupling reactions to form colored compounds. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid can be compared with other similar compounds, such as:
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Known for its use in azo dye synthesis.
2-Amino-8-hydroxynaphthalene-6-sulfonic acid: Another naphthalene derivative used in dye production.
1-Aminonaphthalene-4-sulfonic acid: Utilized in the synthesis of various dyes and pigments.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
Propriétés
Numéro CAS |
850079-25-3 |
|---|---|
Formule moléculaire |
C17H13NO6S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-hydroxy-6-(phenoxycarbonylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H13NO6S/c19-16-10-14(25(21,22)23)8-11-6-7-12(9-15(11)16)18-17(20)24-13-4-2-1-3-5-13/h1-10,19H,(H,18,20)(H,21,22,23) |
Clé InChI |
CVAFGYOSUODJFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)


![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)

![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)




